molecular formula C19H13ClN2OS B12736483 4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-phenyl- CAS No. 135521-74-3

4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-phenyl-

Cat. No.: B12736483
CAS No.: 135521-74-3
M. Wt: 352.8 g/mol
InChI Key: DRFXEYGEYDNGTL-UHFFFAOYSA-N
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Description

4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-phenyl- is a complex organic compound with a unique structure that combines elements of benzothiopyrano and pyran rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-phenyl- typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 2-chlorobenzo[h]quinoline-3-carbaldehyde, and 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent) with active methylene compounds such as benzoylacetonitrile . This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65–98%) without the need for a metal catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of multicomponent reactions and one-pot synthesis can be scaled up for industrial applications, ensuring high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H,5H-(1)Benzothiopyrano(4,3-b)pyran-3-carbonitrile, 2-amino-9-chloro-4-phenyl- involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Properties

CAS No.

135521-74-3

Molecular Formula

C19H13ClN2OS

Molecular Weight

352.8 g/mol

IUPAC Name

2-amino-9-chloro-4-phenyl-4,5-dihydrothiochromeno[4,3-b]pyran-3-carbonitrile

InChI

InChI=1S/C19H13ClN2OS/c20-12-6-7-16-13(8-12)18-15(10-24-16)17(11-4-2-1-3-5-11)14(9-21)19(22)23-18/h1-8,17H,10,22H2

InChI Key

DRFXEYGEYDNGTL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C3=C(S1)C=CC(=C3)Cl)OC(=C(C2C4=CC=CC=C4)C#N)N

Origin of Product

United States

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